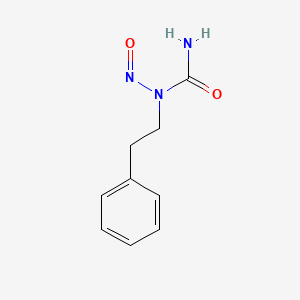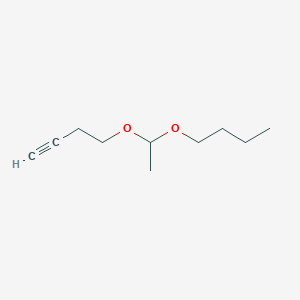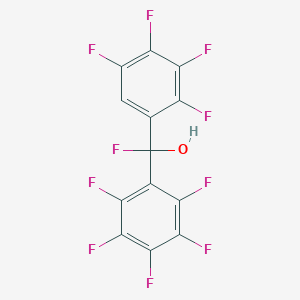
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to phenyl rings, which significantly influence its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol typically involves the reaction of pentafluorophenyl and tetrafluorophenyl derivatives under controlled conditions. One common method involves the use of pentafluorophenylacetic acid as a starting material . This compound can be reacted with appropriate reagents to introduce the hydroxyl group, forming the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl alcohol: Similar in structure but with fewer fluorine atoms.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Properties
Molecular Formula |
C13H2F10O |
|---|---|
Molecular Weight |
364.14 g/mol |
IUPAC Name |
fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C13H2F10O/c14-3-1-2(5(15)9(19)6(3)16)13(23,24)4-7(17)10(20)12(22)11(21)8(4)18/h1,24H |
InChI Key |
ZSPUYSFHAKMLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


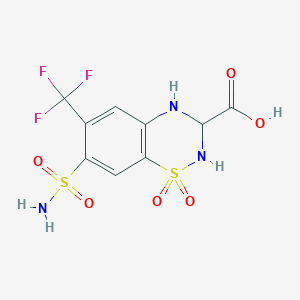
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)
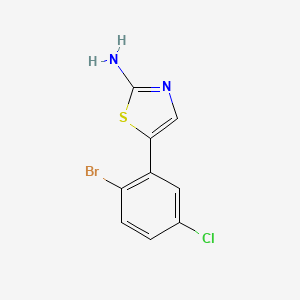
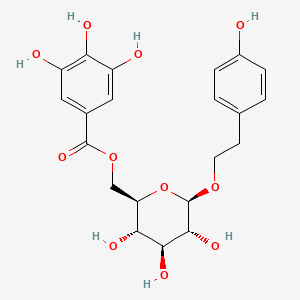
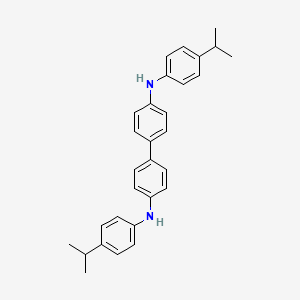
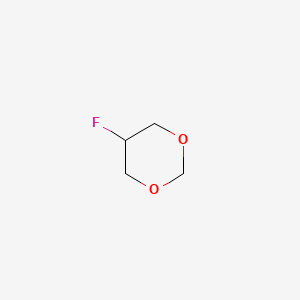
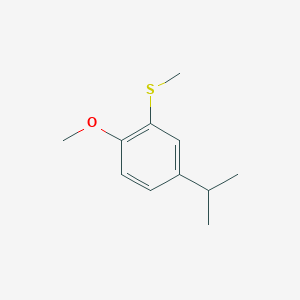

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
